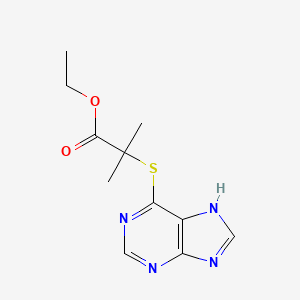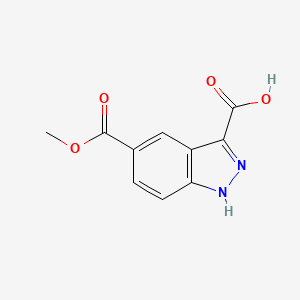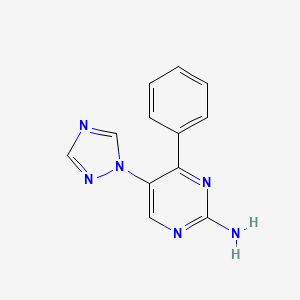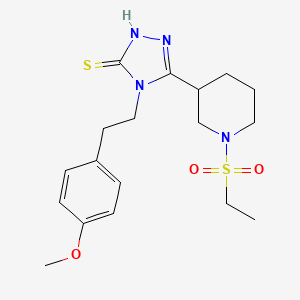![molecular formula C24H18ClN3 B2776971 3-(4-chlorophenyl)-1-(2-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932329-06-1](/img/structure/B2776971.png)
3-(4-chlorophenyl)-1-(2-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolines and their derivatives, such as pyrroloquinolines, are important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . They are often used as building blocks in the synthesis of complex molecules and pharmaceuticals .
Synthesis Analysis
Quinolines can be synthesized using various methods. For instance, one approach to synthesize pyrroloquinoline derivatives involves the reaction of 2-aminoarylacrylates/2-aminochalcones and tosylmethyl isocyanide (TosMIC) via a one-pot van Leusen reaction and cyclization under basic conditions .Molecular Structure Analysis
The molecular structure of quinolines involves a fused ring system with a benzene ring and a pyridine ring. In the case of pyrroloquinolines, an additional pyrrole ring is fused to the quinoline core .Chemical Reactions Analysis
Quinolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions would depend on the substituents present on the quinoline ring.Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives depend on their specific structure. Generally, they are aromatic compounds and exhibit the typical properties of such compounds, including stability and planarity .Aplicaciones Científicas De Investigación
Structural and Optical Properties
The structural and optical properties of derivatives similar to 3-(4-chlorophenyl)-1-(2-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline have been extensively studied. For instance, the structural and optical properties of 4H-pyrano[3,2-c]quinoline derivatives have been investigated, revealing that these compounds exhibit polycrystalline structures in powder form and become nanocrystallites dispersed in an amorphous matrix upon thermal deposition to form thin films. These studies provide insights into the potential applications of these compounds in materials science, particularly in the development of thin film technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Applications
Another significant application of 4H-pyrano[3,2-c]quinoline derivatives is in the field of photovoltaics. Research has demonstrated that thin films of these compounds exhibit photovoltaic properties when deposited using thermal evaporation techniques. These properties include rectification behavior and photovoltaic effects under both dark and illuminated conditions, suggesting their utility in the fabrication of organic-inorganic photodiode devices. This research opens avenues for the use of such compounds in enhancing the efficiency and functionality of photodiodes and similar devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Dielectric Properties
The influence of substituent groups on the dielectric properties of 4H-pyrano[3,2-c]quinoline derivatives thin films has been explored, highlighting the compound's potential in electronic applications. These studies show that the electrical conductivity and dielectric properties of such compounds can be significantly affected by the presence of different substituent groups, pointing towards their possible use in electronic materials and devices where such properties are crucial (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-1-(2-ethylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3/c1-2-16-7-3-6-10-22(16)28-24-19-8-4-5-9-21(19)26-15-20(24)23(27-28)17-11-13-18(25)14-12-17/h3-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEJCKKWLFZTAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-Benzyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-dien-6-yl}ethan-1-one](/img/structure/B2776888.png)
![6-Chloroimidazo[1,2-a]pyrazin-8-amine](/img/structure/B2776889.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2776898.png)

![2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2776902.png)
![N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B2776904.png)



![4-[[4-(3H-Benzimidazole-5-carbonyl)piperazin-1-yl]methyl]benzenesulfonyl fluoride](/img/structure/B2776908.png)
